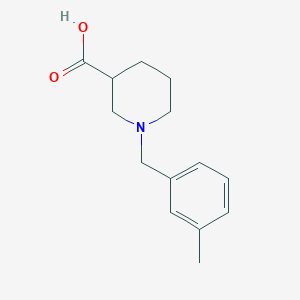
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “1-(2-chloroethyl)” part suggests that it has a 2-chloroethyl group attached to the first position of the pyrazole ring. The “4-carbaldehyde” indicates the presence of an aldehyde functional group at the fourth position of the ring .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the electron-withdrawing chloroethyl and aldehyde groups, which could make the pyrazole ring more susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, purity, and environmental conditions. Without specific data, it’s difficult to provide an accurate analysis .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including compounds related to 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde, has been extensively studied for their potential in various scientific applications. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with structural similarities, was performed to explore new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, indicating potential for further chemical investigations and applications (Xu & Shi, 2011).
Heterocyclic Chemistry
Research into heterocyclic chemistry has led to the creation of novel compounds from pyrazole carbaldehydes. For example, the reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol yielded 2-(pyrazol-4-yl)-1,3-oxaselenolanes, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules with potential biological activity (Papernaya et al., 2015).
Antimicrobial Activity
A study on the antimicrobial activity of novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, highlighted their efficacy against various bacterial and fungal strains. This research underscores the importance of pyrazole carbaldehydes in developing new antimicrobial agents, with potential applications in medical and pharmaceutical fields (Hamed et al., 2020).
Advanced Organic Synthesis
Pyrazole derivatives have been used in advanced organic synthesis techniques, such as Sonogashira-type reactions, to create pyrazolo[4,3-c]pyridines and other heterocyclic compounds. These methods showcase the adaptability and utility of pyrazole carbaldehydes in synthesizing novel compounds with potential applications in drug discovery and material science (Vilkauskaitė et al., 2011).
Material Science and Sonodynamic Therapy
The synthesis of ferrocenyl-containing heterocyclic derivatives from pyrazole carbaldehydes for sonodynamic therapy illustrates the potential of these compounds in therapeutic applications. This research indicates the broader applicability of pyrazole derivatives beyond traditional chemical studies, including their use in innovative medical treatments (Osipova et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chloroethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJPAOCJHQWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405703 |
Source


|
| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
864723-36-4 |
Source


|
| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)


![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)



![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)



